molecular formula C17H13F3N2OS B2981524 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 330189-68-9

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2981524
CAS No.: 330189-68-9
M. Wt: 350.36
InChI Key: ZAHOKDVLNAQGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built on a benzothiazole core structure. The benzothiazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This particular molecule features a 4,6-dimethylbenzothiazole group linked via an amide bond to a 3-(trifluoromethyl)benzoyl unit. Benzothiazole derivatives have been extensively investigated as potent anticancer agents, showing efficacy against a range of cancer cell lines, including breast, colon, and ovarian cancer subpanels . The mechanism of action for such compounds can vary, with some benzothiazole amides acting as inhibitors of specific enzymes. While the specific target for this compound requires further experimental validation, related analogues are known to function as protein kinase inhibitors or disruptors of other key cellular pathways. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for investigating new biological targets in hit-to-lead optimization campaigns.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-9-6-10(2)14-13(7-9)24-16(21-14)22-15(23)11-4-3-5-12(8-11)17(18,19)20/h3-8H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOKDVLNAQGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H15F3N2O2SC_{17}H_{15}F_3N_2O_2S with a molecular weight of approximately 341.4 g/mol. The compound features a benzothiazole ring substituted with a trifluoromethyl group and an amide functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17H15F3N2O2SC_{17}H_{15}F_3N_2O_2S
Molecular Weight341.4 g/mol
IUPAC NameThis compound
InChI KeyJPTDKMJPFZJJIL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. The benzothiazole moiety is known to interact with enzyme active sites, potentially disrupting their function.
  • Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways that could lead to therapeutic effects.
  • Cytotoxic Effects : The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating cellular uptake and leading to cytotoxic effects in cancer cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : Research has demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. In vitro studies indicated that the compound induces apoptosis in human breast cancer cells by activating caspase pathways.
  • Antimicrobial Properties : A study reported that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHighModerate
N-(4-methyl-1,3-benzothiazol-2-yl)-5-fluorobenzamideModerateHigh
2-Chloro-N-(4-methyl-benzothiazol-2-yl)-acetamideLowHigh

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with three structurally related analogs from the literature:

Compound Name Substituents on Core Structure Key Functional Groups Molecular Weight (g/mol) Synthesis Method Potential Applications
Target Compound 4,6-dimethyl (benzothiazole); 3-CF₃ (benzamide) CF₃, benzothiazole ~341.3 (calculated) Likely coupling of 3-CF₃-benzoic acid with 2-amino-4,6-dimethylbenzothiazole Drug development, catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl (benzamide); hydroxyalkyl (amine) N,O-bidentate directing group Not reported 3-methylbenzoyl chloride + 2-amino-2-methyl-1-propanol Metal-catalyzed C–H activation
N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide 3,5-bis(CF₃) (benzamide); pyrazine Two CF₃ groups Not reported Coupling with chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate Pharmaceutical intermediates
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide 3,4-dimethoxy (benzamide); benzothiazole Dimethoxy, benzothiazole 314.359 Not specified Chemical intermediates
Key Observations:
  • Electronic Effects : The trifluoromethyl group in the target compound is electron-withdrawing, which contrasts with the electron-donating dimethoxy groups in and the N,O-bidentate group in . This difference may influence binding affinity in biological targets or reactivity in catalytic processes.
  • Synthesis: The target compound’s synthesis likely parallels methods in , employing coupling reagents to link substituted benzoic acids with amines. In contrast, uses direct acylation of amino alcohols.

Pharmacological and Chemical Relevance

  • Benzothiazole Core : Both the target compound and contain a benzothiazole moiety, which is associated with anticancer, antimicrobial, and anti-inflammatory activities. The 4,6-dimethyl substitution in the target compound may modulate steric effects in protein binding compared to ’s unsubstituted benzothiazole .
  • Trifluoromethyl vs. Bis-Trifluoromethyl : The single CF₃ group in the target compound may offer a balance between metabolic stability and steric bulk compared to the bis-CF₃ analog in , which could exhibit stronger electron-withdrawing effects but higher molecular weight.
  • Directing Groups : While ’s N,O-bidentate group facilitates metal-catalyzed C–H activation, the benzothiazole in the target compound could serve as a directing group in analogous reactions, though this remains unexplored .

Q & A

How can researchers optimize the synthetic route for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide to improve yield and purity?

Methodological Answer:
The synthesis of benzamide derivatives often involves coupling benzoyl chloride intermediates with amine-containing heterocycles. For example, in analogous compounds, pyridine-mediated reactions with acyl chlorides (e.g., 2,4-difluorobenzoyl chloride) and amines (e.g., 5-chlorothiazol-2-amine) yield target amides under mild conditions . To optimize yield:

  • Use equimolar ratios of reactants to minimize side products.
  • Employ TLC for real-time monitoring of reaction progress .
  • Purify via column chromatography and recrystallization (e.g., methanol) to enhance purity .
    Advanced refinement may include DFT studies to predict reactive intermediates and adjust substituents (e.g., trifluoromethyl groups) for steric/electronic optimization .

What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve aromatic protons and confirm amide bond formation. For example, the amide proton (N–H) typically appears at δ 10–12 ppm, while trifluoromethyl groups show distinct splitting patterns .
  • X-ray crystallography : Determine crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H⋯N interactions) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., trifluoromethyl contributes m/z 69) .
  • FTIR : Confirm carbonyl stretching (~1650–1700 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .

How do computational methods aid in predicting the biological activity of this benzamide derivative?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., vascular endothelial growth factor receptors) using software like AutoDock. The trifluoromethyl group enhances binding via hydrophobic interactions .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-withdrawing trifluoromethyl groups lower LUMO energy, favoring nucleophilic attack .
  • MD simulations : Assess stability in biological matrices (e.g., lipid bilayers) to estimate bioavailability .

What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic profiling : Use LC-MS/MS to identify metabolites that may deactivate the compound in vivo. For example, hepatic oxidation of benzothiazole rings can reduce efficacy .
  • Pharmacokinetic modeling : Compare Cmax and AUC values to adjust dosing regimens. The trifluoromethyl group improves metabolic stability but may increase plasma protein binding .
  • Species-specific assays : Test on humanized models to address interspecies variability in enzyme expression (e.g., cytochrome P450 isoforms) .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents systematically (e.g., replace 4,6-dimethylbenzothiazole with 5-chlorothiazole) and test for activity .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from analogs to map electrostatic/hydrophobic requirements .
  • Bioisosteric replacement : Substitute trifluoromethyl with cyano or sulfonyl groups to balance lipophilicity and solubility .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Polymorphism : Screen solvents (e.g., methanol, DMSO) and cooling rates to isolate stable polymorphs. Slow evaporation often yields high-quality crystals .
  • Hydrogen bonding : Introduce co-crystallizing agents (e.g., carboxylic acids) to stabilize lattice structures via N–H⋯O interactions .
  • Cryo-crystallography : Use synchrotron radiation for small or weakly diffracting crystals .

How does the trifluoromethyl group influence the compound’s pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity (LogP) : The –CF3 group increases LogP by ~0.5–1.0, enhancing membrane permeability but risking solubility issues. Counterbalance with polar substituents (e.g., methoxy) .
  • Metabolic stability : –CF3 resists oxidative degradation, prolonging half-life. Validate via microsomal assays (e.g., human liver microsomes) .
  • Protein binding : Surface plasmon resonance (SPR) shows –CF3 increases albumin affinity, potentially reducing free drug concentration .

What in vitro assays are suitable for evaluating this compound’s mechanism of action?

Methodological Answer:

  • Enzyme inhibition : Use fluorogenic substrates to measure inhibition constants (Ki) for target enzymes (e.g., PFOR in anaerobic organisms) .
  • Cell viability assays : Screen against cancer lines (e.g., MCF-7) with MTT/WST-1 reagents. Compare IC50 values to reference drugs .
  • Fluorescence polarization : Quantify binding affinity to DNA/protein targets (e.g., Bcl-2 family proteins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.